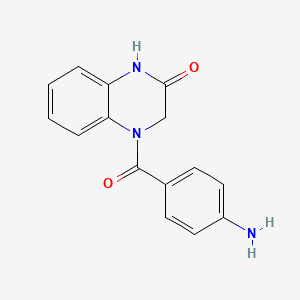

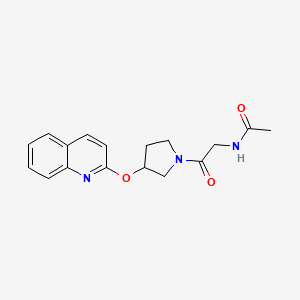

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Overview

Description

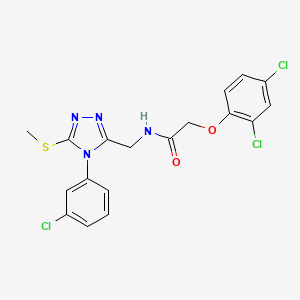

The compound “4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one” is a derivative of 4-Aminobenzoylglutamic acid . It’s used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of biologically active 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives have been synthesized in good yield . Another study reported the synthesis of 4-aminobenzoic acid derivatives by combining this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. In a related study, the structures of compounds were established on the basis of IR, 1H, 13C NMR, and elemental analysis .Safety and Hazards

Mechanism of Action

Target of Action

It is known that 4-aminobenzoic acid (paba), a component of this compound, is an essential nutrient for many human pathogens . PABA and its derivatives have exhibited various biological activities, including antimicrobial and cytotoxic effects .

Biochemical Pathways

Organisms biosynthesizing PABA obtain it from chorismate by a reaction catalyzed by 4-amino-4-deoxychorismate synthase. This enzyme replaces the hydroxyl group at C4 by an amino group from chorismate, and it removes the pyruvic moiety subsequently to form 4-aminobenzoate .

Pharmacokinetics

It is known that 4-aminobenzoic acid is slightly soluble in water , which may influence its bioavailability.

Result of Action

Paba derivatives have shown antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus, moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .

Action Environment

The storage temperature for 4-aminobenzoic acid is ambient , suggesting that it may be stable under normal environmental conditions.

Properties

IUPAC Name |

4-(4-aminobenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-11-7-5-10(6-8-11)15(20)18-9-14(19)17-12-3-1-2-4-13(12)18/h1-8H,9,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSDXZPQSKURJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

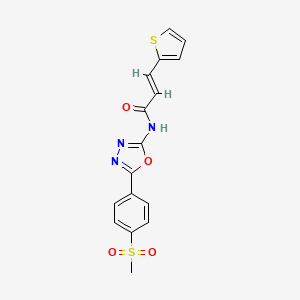

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2902116.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902119.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2902120.png)

![3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2902124.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)